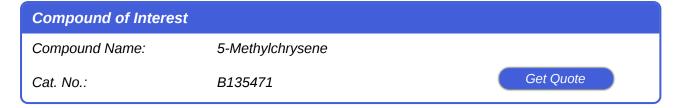


## An In-depth Technical Guide to 5-Methylchrysene (CAS Number: 3697-24-3)

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For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**5-Methylchrysene** is a polycyclic aromatic hydrocarbon (PAH) of significant interest due to its potent carcinogenic and mutagenic properties.[1][2] This technical guide provides a comprehensive overview of the core physicochemical properties, metabolic pathways, toxicological profile, and analytical and synthetic methodologies related to **5-methylchrysene**. The information is intended to serve as a detailed resource for professionals in research, drug development, and toxicology.

## **Physicochemical Properties**

**5-Methylchrysene** is a solid crystalline substance that exhibits a characteristic bluish-violet fluorescence under ultraviolet light.[1][3] It is a carbopolycyclic compound with the molecular formula  $C_{19}H_{14}$ . Its lipophilic nature is evidenced by its poor solubility in water and solubility in various organic solvents.

Table 1: Physicochemical Properties of **5-Methylchrysene** 



Property	Value	Refer
CAS Number	3697-24-3	
Molecular Formula	C19H14	
Molecular Weight	242.31 g/mol	
Appearance	Purple crystals; Needles (recrystallized from benzene/ethanol)	
Melting Point	117.5 °C	
Boiling Point	465.14 °C (estimated)	
Vapor Pressure	0.00000025 mmHg	
Water Solubility	0.062 mg/L at 27 °C	_
Organic Solvent Solubility	Soluble in acetone, chloroform, and methanol.	-
UV λmax	218, 269, 300, 312, 326 nm	-

## **Spectroscopic Data**

The structural elucidation of **5-methylchrysene** and its metabolites relies heavily on spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

The complete assignment of <sup>1</sup>H and <sup>13</sup>C NMR resonances for **5-methylchrysene** has been reported.

Table 2: <sup>1</sup>H and <sup>13</sup>C NMR Chemical Shifts of **5-Methylchrysene** in CDCl<sub>3</sub>



Position	¹H Chemical Shift (ppm)	<sup>13</sup> C Chemical Shift (ppm)	
1	8.75	123.4	
2	7.65	126.7	
3	7.65	126.7	
4	8.00	121.2	
5-CH₃	3.12	20.7	
6	8.80	128.7	
7	7.95	128.0	
8	7.60	126.6	
9	7.60	126.6	
10	7.95	128.0	
11	8.70	123.2	
12	8.05	121.5	
4a	-	131.6	
4b	-	127.3	
6a	-	131.7	
10a	-	127.3	
12a	-	130.4	
12b	-	125.0	

Note: Data extracted from detailed spectroscopic investigations.

## Mass Spectrometry (MS)

The mass spectrum of **5-methylchrysene** is characterized by a prominent molecular ion peak (m/z 242) due to the stability of the aromatic system. Fragmentation is generally limited. High-resolution mass spectrometry can confirm the elemental composition.



## **Toxicology and Carcinogenicity**

**5-Methylchrysene** is classified as a potent carcinogen and a strong tumor initiator, with activity comparable to that of benzo[a]pyrene. The International Agency for Research on Cancer (IARC) has classified it as "possibly carcinogenic to humans" (Group 2B). Its carcinogenicity is linked to its metabolic activation to reactive intermediates that bind to DNA, forming adducts and leading to mutations. Associated diseases include adenoma, carcinoma, and sarcoma. It is a known component of tobacco and marijuana smoke, as well as a product of incomplete combustion of organic materials.

## **Metabolic Pathways**

The metabolic activation of **5-methylchrysene** is a critical determinant of its carcinogenicity. The primary pathway involves its oxidation by cytochrome P450 (CYP) enzymes to form diol epoxides.

## **Metabolic Activation to a Diol Epoxide**

The key steps in the metabolic activation of **5-methylchrysene** are:

- Epoxidation: Cytochrome P450 enzymes, particularly CYP1A1 and CYP1B1, catalyze the epoxidation of the 1,2-double bond to form an epoxide.
- Hydrolysis: Epoxide hydrolase converts the epoxide to trans-1,2-dihydroxy-1,2-dihydro-5-methylchrysene (5-MeC-1,2-diol), which is the proximate carcinogen.
- Second Epoxidation: Further oxidation of the diol by CYP enzymes yields the ultimate carcinogen, a diol epoxide (5-MC-1R,2S-diol-3S,4R-epoxide). This highly reactive electrophile can then form covalent adducts with nucleophilic sites in DNA, primarily at the N<sup>2</sup> position of guanine.

## Other Metabolic Pathways

In addition to the diol epoxide pathway, other metabolic transformations occur in human hepatoma (HepG2) cells, including the formation of ortho-quinones and bis-electrophiles. These pathways may also contribute to the toxicity of **5-methylchrysene**. Hydroxylation of the methyl group, catalyzed by CYP3A4, is another minor metabolic route.





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Caption: Metabolic activation of **5-Methylchrysene** to its ultimate carcinogenic form.

# Experimental Protocols Synthesis of 5-Methylchrysene via Photochemical Cyclization (Mallory Reaction)

This method involves the photochemical cyclization of a stilbene analog.

### Materials:

- 1-(1-phenylprop-1-en-2-yl)naphthalene
- Cyclohexane (or Benzene)
- Iodine (catalytic amount)
- High-pressure mercury lamp with a Pyrex filter

### Procedure:

- Prepare a dilute solution of 1-(1-phenylprop-1-en-2-yl)naphthalene in cyclohexane (e.g., 0.02 M).
- Add a catalytic amount of iodine to the solution.
- Irradiate the solution with a high-pressure mercury lamp fitted with a Pyrex filter to block short-wavelength UV light.
- Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.



- Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate to remove excess iodine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel followed by recrystallization to yield pure **5-methylchrysene**.

## In Vitro Metabolism using Human Liver Microsomes

This protocol is used to study the formation of metabolites of **5-methylchrysene**.

### Materials:

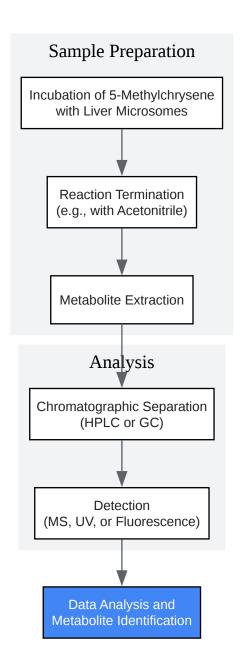
- Human liver microsomes
- 5-Methylchrysene stock solution (in a suitable solvent like DMSO)
- NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
- Phosphate buffer (pH 7.4)
- Acetonitrile (for reaction termination)

#### Procedure:

- Prepare a reaction mixture containing phosphate buffer, the NADPH regenerating system, and human liver microsomes in a microcentrifuge tube.
- Pre-incubate the mixture at 37°C for 5 minutes.
- Initiate the reaction by adding a small volume of the **5-methylchrysene** stock solution. The final substrate concentration typically ranges from 0.1 to 10  $\mu$ M.
- Incubate the reaction at 37°C with gentle shaking for a specified time (e.g., 15, 30, or 60 minutes).



- Terminate the reaction by adding an equal volume of cold acetonitrile.
- Vortex the mixture and centrifuge at high speed to precipitate the proteins.
- Transfer the supernatant to a new tube for analysis of metabolites by HPLC-UV/FLD or LC-MS.



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## References

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